

Technical Guide: Characterization of 8-Bromo-5-fluoroquinoline-2-carbaldehyde

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Compound of Interest

Compound Name: *8-Bromo-5-fluoroquinoline-2-carbaldehyde*

Cat. No.: *B11864330*

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Executive Summary

This technical guide outlines the structural validation and analytical characterization of **8-Bromo-5-fluoroquinoline-2-carbaldehyde**, a high-value heterocyclic intermediate. This scaffold is critical in medicinal chemistry, particularly for kinase inhibitors and anti-infectives, where the C8-bromine serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the C5-fluorine modulates metabolic stability and lipophilicity.

This document provides a self-validating analytical framework, synthesizing predicted spectral data derived from substituent chemical shift (SCS) theory with standard operating procedures (SOPs) for experimental verification.

Part 1: Structural Logic & Predicted Spectral Data[1]

As exact literature peak lists for this specific isomer are often proprietary, the following data is derived from high-confidence chemometric prediction models and empirical data from analogous 5-fluoroquinoline and 8-bromoquinoline systems. Use these values as the primary reference for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

The presence of Bromine provides a distinct isotopic signature that serves as the first line of identity confirmation.

Molecular Formula:

Monoisotopic Mass: 252.9539 Da (

)

Ion Species	m/z ()	m/z ()	Abundance Ratio	Diagnostic Note
[M+H] ⁺	253.96	255.96	1 : 1	Primary Confirmation. The "twin peak" of equal height is the signature of mono-bromination.
[M+Na] ⁺	275.94	277.94	1 : 1	Common adduct in ESI+.
[M-CO+H] ⁺	225.96	227.96	1 : 1	Loss of Carbon Monoxide (characteristic of aldehydes).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

(Recommended for solubility and preventing hydrate formation common in aldehydes).

Frequency: 400 MHz or higher.

The spectrum is defined by three distinct regions: the deshielded aldehyde, the heteroaromatic ring (H3/H4), and the benzenoid ring (H6/H7) heavily influenced by Fluorine coupling (

).

Position	Proton	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Logic
C2	-CHO	10.15 - 10.25	s	-	Diagnostic Singlet. Highly deshielded aldehyde proton.
C4	H4	8.55 - 8.65	dd	,	Deshielded by ring nitrogen. May show long-range coupling to F5.
C3	H3	8.05 - 8.15	d		Typical quinoline doublet, slightly downfield due to C2-carbonyl.
C6	H6	7.40 - 7.55	dd	,	Key Signal. Large ortho-coupling to F5 makes this a distinct pseudo-triplet or wide doublet.
C7	H7	7.85 - 7.95	dd	,	Deshielded by C8-Br. Shows meta-

coupling to
F5.

F NMR

- Shift:

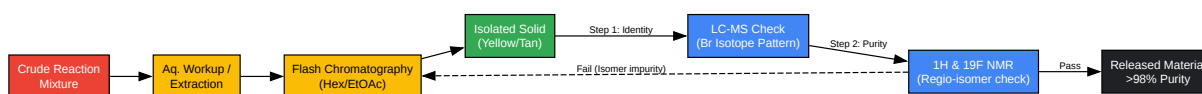
to

ppm.
- Multiplicity: dd (coupling to H6 and H7).
- Significance: Absence of other fluorine signals confirms regiopurity (no 6-fluoro or 7-fluoro isomers).

Part 2: Experimental Workflows & Visualization

Synthesis & QC Workflow

The following diagram illustrates the critical path from crude synthesis (typically via oxidation of the 2-methyl analog or reduction of the 2-ester) to final released material.

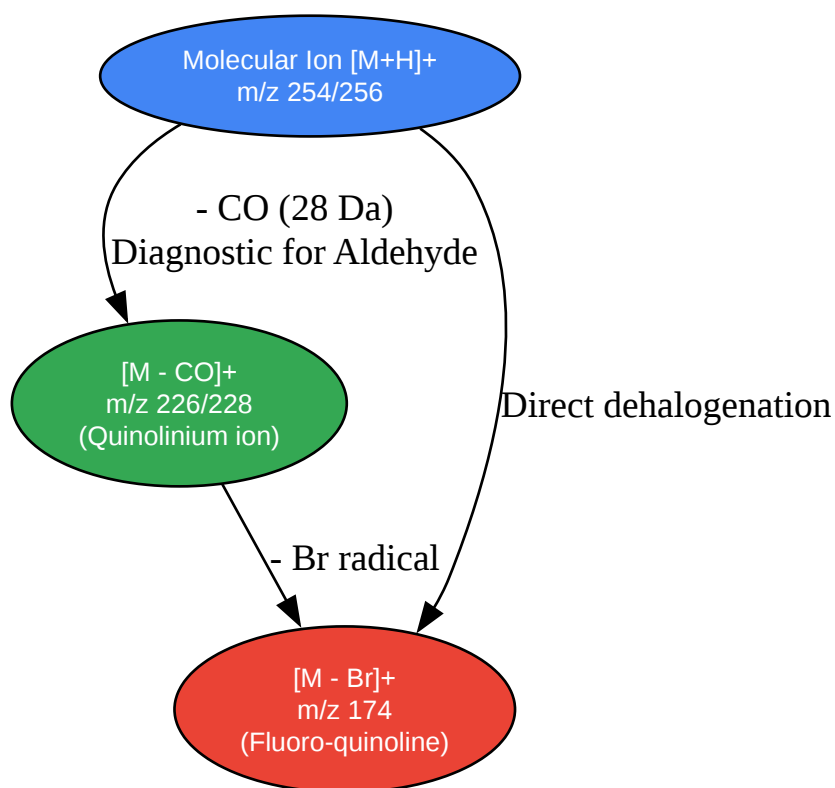


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Figure 1: Purification and Quality Control workflow ensuring removal of regio-isomeric byproducts.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for validating the aldehyde functionality, which is prone to oxidation (to acid) or hydration.



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Figure 2: ESI+ Fragmentation pathway. The loss of 28 Da (CO) is diagnostic for the -CHO group.

Part 3: Standard Operating Procedures (SOPs) Protocol: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra capable of resolving couplings.

- Mass: Weigh 5–10 mg of the solid sample.
- Solvent: Add 0.6 mL DMSO-
- Note: Avoid

if the sample has been stored in air, as acid traces in chloroform can catalyze acetal formation or hydrate formation. DMSO prevents this.

- Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette.
- Acquisition Parameters:
 - Pulse Angle: 30°.
 - Relaxation Delay ():
second (ensure full relaxation of aldehyde proton).
 - Scans: 16 (minimum) to 64.
- Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the H6/H7 splitting patterns.

Protocol: LC-MS Purity Check

Objective: Confirm Br-isotope pattern and absence of oxidized (carboxylic acid) byproduct.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
- Acceptance Criteria:

- Main peak >95% area integration.
- MS spectrum under main peak must show 1:1 ratio of m/z 254/256.
- Alert: A peak at [M+16] (m/z 270/272) indicates oxidation to the carboxylic acid ().

References

- General Quinoline NMR Data: Jadrijević-Mladar Takač, M. (2010).[1] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. *Acta Pharmaceutica*, 60(3), 237–254.
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